

Technical Support Center: Troubleshooting HPLC Peak Splitting in Modified Oligonucleotide Purification

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Compound of Interest

Compound Name: 5'-O-DMT-2'-O-iBu-N-Bz-
Guanosine

Cat. No.: B150682

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak splitting during the HPLC purification of modified oligonucleotides.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve HPLC peak splitting issues in a systematic manner.

Q1: My chromatogram shows split peaks for all my oligonucleotide samples. What is the likely cause and how can I fix it?

When all peaks in a chromatogram exhibit splitting, the issue likely originates from a problem with the HPLC system hardware that is affecting the entire flow path before the separation occurs.^[1]

Possible Causes and Solutions:

- Blocked Column Inlet Frit: Particulates from the sample, mobile phase, or pump seal wear can clog the inlet frit, causing the sample to be distributed unevenly onto the column.^{[2][3]}

- Solution: First, try back-flushing the column at a low flow rate. If this does not resolve the issue, the frit needs to be replaced.[\[4\]](#) Using guard columns and filtering all samples and mobile phases can help prevent this problem.
- Column Void or Channeling: A void or channel at the head of the column can lead to different flow paths for the sample, resulting in split peaks.[\[3\]](#)[\[5\]](#) This can be caused by improper column packing, pressure shocks, or the dissolution of the silica bed at high pH.
 - Solution: A column void is often irreversible, and the column will likely need to be replaced.[\[3\]](#)
- Leak or Dead Volume in the Flow Path: A loose fitting or improper connection between the injector and the column can create dead volume, leading to peak distortion.[\[6\]](#)
 - Solution: Check all fittings and connections between the injector and the column to ensure they are tight and properly seated. Use low-dead-volume tubing and fittings where possible.[\[6\]](#)

Q2: Only a single peak for my modified oligonucleotide is splitting. What should I investigate?

If only one peak is splitting, the problem is more likely related to the specific chemical properties of your oligonucleotide or its interaction with the chromatographic system under the current method conditions.[\[3\]](#)

Possible Causes and Solutions:

- Oligonucleotide Secondary Structures: Modified oligonucleotides, especially those with G-rich sequences, can form secondary structures like hairpins or G-quadruplexes. These conformers can have slightly different retention times, leading to peak broadening or splitting.[\[7\]](#)
 - Solution: Increase the column temperature (e.g., to 60-80°C) to denature these structures.[\[7\]](#) You can also use a denaturing mobile phase, for example, by adding urea or using a high pH mobile phase (for pH-stable columns).[\[1\]](#)
- Co-eluting Impurity: The split peak may actually be two different species eluting very close to each other, such as a closely related impurity (e.g., an n-1 mer) or a diastereomer of a

phosphorothioate oligonucleotide.

- Solution: Optimize the separation method to improve resolution. This can be achieved by adjusting the gradient slope, changing the mobile phase composition (e.g., the type or concentration of the ion-pairing reagent), or trying a different column chemistry.[3]
- Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase at the start of the gradient, it can cause peak distortion, including splitting.[8]
 - Solution: Whenever possible, dissolve the oligonucleotide sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
- On-Column Degradation: Some modified oligonucleotides may be unstable under the analytical conditions, leading to degradation on the column and the appearance of extra peaks.
 - Solution: Investigate the stability of your oligonucleotide under the mobile phase conditions (pH, temperature). If degradation is suspected, consider using a milder mobile phase or reducing the analysis time.

Frequently Asked Questions (FAQs)

Q3: How does the ion-pairing reagent affect peak shape in oligonucleotide purification?

Ion-pairing (IP) reagents, typically alkylamines like triethylamine (TEA), are added to the mobile phase to form neutral complexes with the negatively charged phosphate backbone of oligonucleotides. This increases their retention on a reversed-phase column. The choice and concentration of the IP reagent can significantly impact peak shape and resolution.[7] An inappropriate concentration or a poorly prepared IP reagent solution can lead to broad or split peaks.

Q4: Can temperature fluctuations cause peak splitting?

Yes, temperature variations can affect the viscosity of the mobile phase and the kinetics of the interactions between the oligonucleotide and the stationary phase, potentially leading to

changes in retention time and peak shape, including splitting.^[6] Maintaining a constant and uniform column temperature is crucial for reproducible results.

Q5: My oligonucleotide sample is highly modified. Could the modifications themselves cause peak splitting?

Yes, extensive modifications can introduce heterogeneity. For example, if a modification is not uniformly distributed across all oligonucleotide molecules, it can result in a population of closely related species with slightly different chromatographic behaviors, which may manifest as broadened or split peaks.

Q6: I see peak splitting after switching to a new column of the same type. What could be the reason?

Even with columns of the same type, there can be slight variations in packing efficiency from one column to another. More likely, however, is that a fitting was not properly connected to the new column, creating a small dead volume.^[9] Always ensure that fittings are correctly installed and tightened when replacing a column.

Data Presentation

Table 1: Typical HPLC Parameters for Modified Oligonucleotide Purification

Parameter	Typical Range	Notes
Column Chemistry	C18, C8	C18 is most common for its hydrophobicity. [10]
Particle Size	1.7 - 5 μm	Smaller particles offer higher resolution but generate higher backpressure. [10]
Pore Size	100 - 300 Å	Larger pores are suitable for larger oligonucleotides. [1]
Mobile Phase A	100 mM Triethylammonium Acetate (TEAA) in Water, pH 7-8.5	A common ion-pairing buffer. [11]
15 mM TEA, 400 mM Hexafluoroisopropanol (HFIP) in Water	Used for LC-MS applications due to its volatility. [1]	
Mobile Phase B	Acetonitrile or Methanol	Acetonitrile is a stronger eluting solvent than methanol. [7]
Gradient	5-20% B to 30-60% B over 15-30 min	The gradient should be optimized for the specific oligonucleotide.
Flow Rate	0.2 - 1.0 mL/min for analytical columns	Lower flow rates can improve resolution for large molecules. [1]
Column Temperature	50 - 80 °C	Elevated temperatures help to denature secondary structures. [7]
Detection Wavelength	260 nm	The standard wavelength for nucleic acid detection.
Injection Volume	5 - 20 μL	Should be minimized if the sample solvent is stronger than the mobile phase.

Experimental Protocols

Protocol 1: General HPLC Column Flushing Procedure for Reversed-Phase Columns

This protocol is a general guideline for cleaning a reversed-phase column used for oligonucleotide analysis. Always consult the column manufacturer's instructions for specific recommendations.[\[12\]](#)

- Disconnect the column from the detector to prevent contamination of the detector cell.[\[13\]](#)
- Flush with Buffer-Free Mobile Phase: If your mobile phase contains buffers or salts, first flush the column with 5-10 column volumes of a mobile phase with the same organic composition but without the buffer salts (e.g., a mixture of water and acetonitrile).[\[12\]](#)
- Wash with 100% Organic Solvent: Flush the column with at least 10-20 column volumes of 100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.[\[12\]](#)
- Intermediate Solvent Wash (Optional): For highly contaminated columns, a sequence of increasingly non-polar solvents can be used. A typical sequence is:
 - 10-20 column volumes of Isopropanol
 - 10-20 column volumes of Tetrahydrofuran (THF)
 - 10-20 column volumes of Isopropanol (to transition back to aqueous-compatible solvents)
- Re-equilibration: Before returning to your analytical method, flush the column with the initial mobile phase (including buffer) for at least 10-20 column volumes, or until the baseline is stable.

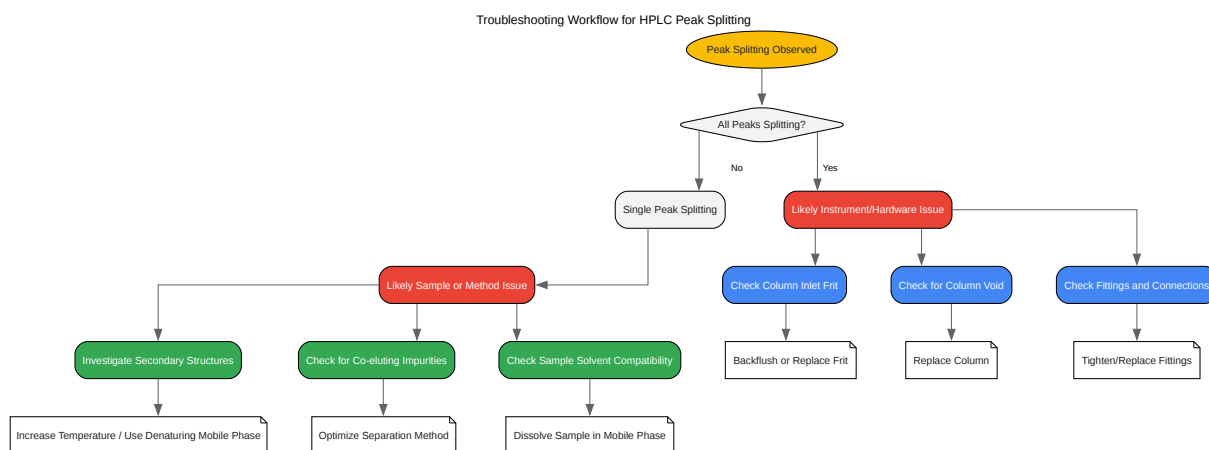
Protocol 2: Denaturing HPLC for Oligonucleotides with Secondary Structures

This protocol can be used to improve the peak shape of oligonucleotides that are prone to forming secondary structures.

- Elevate the Column Temperature: Set the column oven temperature to 60-80 °C. Allow the column to equilibrate at this temperature for at least 15-20 minutes before the first injection.

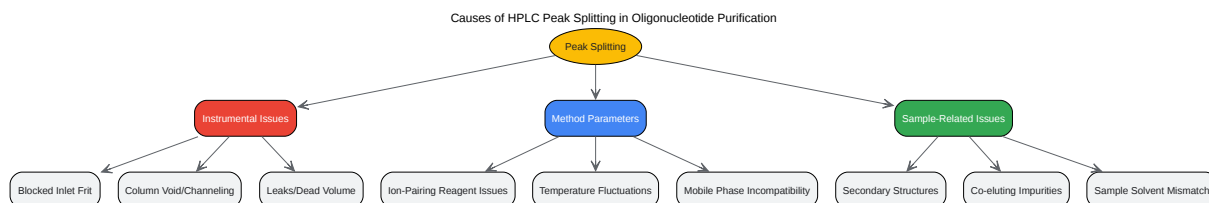
- Prepare a Denaturing Mobile Phase (if necessary): If elevated temperature alone is not sufficient, a denaturing agent can be added to the mobile phase.
 - High pH Method (for pH-stable columns): Prepare your aqueous mobile phase (e.g., with an ion-pairing reagent) and adjust the pH to a higher value where secondary structures are less stable. Note that traditional silica-based columns are not stable at high pH.
 - Urea Method: Add urea to your aqueous mobile phase A to a final concentration of 10% (w/v).^[1] Be aware that urea can increase the viscosity of the mobile phase and may require adjustments to the flow rate.
- Sample Preparation: Dissolve the oligonucleotide sample in the initial mobile phase.
- Run the HPLC Analysis: Inject the sample and run your gradient method under the denaturing conditions. The combination of elevated temperature and/or a denaturing mobile phase should result in sharper, more symmetrical peaks.

Mandatory Visualization



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Caption: Troubleshooting workflow for HPLC peak splitting.



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Caption: Common causes of HPLC peak splitting.

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